molecular formula C22H26N4O2 B8534669 3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide

3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide

Cat. No. B8534669
M. Wt: 378.5 g/mol
InChI Key: AWTBJNJPBKTHEV-UHFFFAOYSA-N
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Patent
US06762201B1

Procedure details

To a stirred solution of 4-amino-3-[(N-methylacetylamino)methyl]benzoic acid trifluoro acetate (0.73 g, 2.17 mmole), from Procedure 3, in DMF (20 mL) at RT was added diisopropylethyl amine (0.83 ml, 4.78 mmole), HOBt (0.32 g, 2.39 mmole), 1-methyl-2-(methylaminomethyl)indole (0.40 g, 2.39 mmole) and finally EDC (0.45 g, 2.39 mmole). After 12 hr, the reaction contents were poured onto H2O (100 mL) and extracted with EtOAc (2×100 mL). The organic phases were combined and sequentially washed with H2O (100 mL) and brine. Drying over Na2SO4 and purification on silica (CHCl3/CH3OH. 95:5) afforded the title compound (0.73 g, 89%) as a light yellow solid: MS (ES) m/e 379 (M+H)+.
Name
4-amino-3-[(N-methylacetylamino)methyl]benzoic acid trifluoro acetate
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)C(O)=O.[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][C:10]=1[CH2:18][NH:19][C:20](=[O:23])[CH2:21]C.C(N(C(C)C)CC)(C)C.C1C=CC2N(O)N=NC=2C=1.[CH3:43][N:44]1[C:52]2[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=2)[CH:46]=[C:45]1[CH2:53][NH:54][CH3:55].C(Cl)CCl>CN(C=O)C>[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](=[O:15])[N:54]([CH3:55])[CH2:53][C:45]2[N:44]([CH3:43])[C:52]3[C:47]([CH:46]=2)=[CH:48][CH:49]=[CH:50][CH:51]=3)=[CH:11][C:10]=1[CH2:18][N:19]([CH3:2])[C:20](=[O:23])[CH3:21] |f:0.1|

Inputs

Step One
Name
4-amino-3-[(N-methylacetylamino)methyl]benzoic acid trifluoro acetate
Quantity
0.73 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.NC1=C(C=C(C(=O)O)C=C1)CNC(CC)=O
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.32 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.4 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)CNC
Name
Quantity
0.45 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction contents
ADDITION
Type
ADDITION
Details
were poured onto H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
sequentially washed with H2O (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4 and purification on silica (CHCl3/CH3OH. 95:5)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(N(CC=1N(C2=CC=CC=C2C1)C)C)=O)CN(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.